molecular formula C5H12N2OS B2364416 (1-Methoxypropan-2-yl)thiourea CAS No. 732287-96-6

(1-Methoxypropan-2-yl)thiourea

Cat. No.: B2364416
CAS No.: 732287-96-6
M. Wt: 148.22
InChI Key: JRWFGTPIMXJGFR-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)thiourea is a chemical compound belonging to the class of thioureas. It is characterized by the presence of a thiourea group attached to a (1-methoxypropan-2-yl) moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxypropan-2-yl)thiourea typically involves the reaction of (1-methoxypropan-2-yl)amine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxypropan-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioureas, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Methoxypropan-2-yl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its biological activity.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity and affecting cellular processes.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

    Thiourea: A simpler analog with a similar structure but without the methoxypropan-2-yl group.

    N, N’-Disubstituted Thioureas: Compounds with various substituents on the nitrogen atoms, exhibiting different chemical and biological properties.

Uniqueness: (1-Methoxypropan-2-yl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives .

Properties

IUPAC Name

1-methoxypropan-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-4(3-8-2)7-5(6)9/h4H,3H2,1-2H3,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWFGTPIMXJGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732287-96-6
Record name (1-methoxypropan-2-yl)thiourea
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